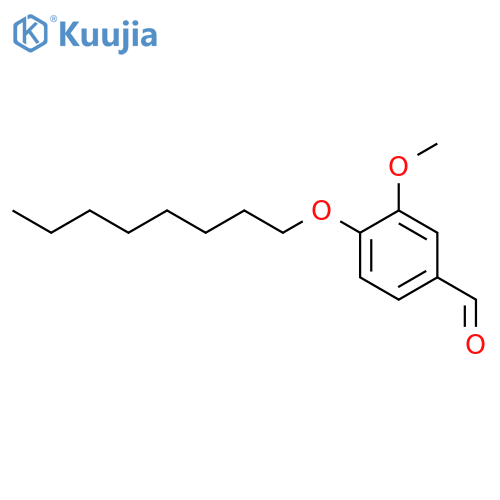

Cas no 24076-33-3 (3-Methoxy-4-(octyloxy)benzaldehyde)

3-Methoxy-4-(octyloxy)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Methoxy-4-(octyloxy)benzaldehyde

- 3-methoxy-4-(octyloxy)benzaldehyde

- QMKWJIBTLNGQMS-UHFFFAOYSA-N

- MFCD00024155

- AKOS000273265

- 3-methoxy-4-octoxybenzaldehyde

- NS-04159

- F1950-0178

- AURORA 23250

- 653-234-6

- 24076-33-3

- SCHEMBL3905635

- 4-n-octyloxy-3-methoxybenzaldehyde

- 4-(Octyloxy)-M-anisaldehyde

-

- MDL: MFCD00024155

- インチ: InChI=1S/C16H24O3/c1-3-4-5-6-7-8-11-19-15-10-9-14(13-17)12-16(15)18-2/h9-10,12-13H,3-8,11H2,1-2H3

- InChIKey: QMKWJIBTLNGQMS-UHFFFAOYSA-N

計算された属性

- 精确分子量: 264.17254462Da

- 同位素质量: 264.17254462Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 19

- 回転可能化学結合数: 10

- 複雑さ: 230

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- XLogP3: 4.7

3-Methoxy-4-(octyloxy)benzaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | M945718-50mg |

3-Methoxy-4-(octyloxy)benzaldehyde |

24076-33-3 | 50mg |

$ 115.00 | 2022-06-03 | ||

| TRC | M945718-100mg |

3-Methoxy-4-(octyloxy)benzaldehyde |

24076-33-3 | 100mg |

$ 185.00 | 2022-06-03 | ||

| OTAVAchemicals | 7110952578-1000MG |

3-methoxy-4-(octyloxy)benzaldehyde |

24076-33-3 | 95% | 1g |

$229 | 2023-07-08 | |

| OTAVAchemicals | 7110952578-250MG |

3-methoxy-4-(octyloxy)benzaldehyde |

24076-33-3 | 95% | 250MG |

$104 | 2023-07-08 | |

| TRC | M945718-10mg |

3-Methoxy-4-(octyloxy)benzaldehyde |

24076-33-3 | 10mg |

$ 50.00 | 2022-06-03 | ||

| OTAVAchemicals | 7110952578-100MG |

3-methoxy-4-(octyloxy)benzaldehyde |

24076-33-3 | 95% | 100MG |

$74 | 2023-07-08 |

3-Methoxy-4-(octyloxy)benzaldehyde 関連文献

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

3-Methoxy-4-(octyloxy)benzaldehydeに関する追加情報

Comprehensive Overview of 3-Methoxy-4-(octyloxy)benzaldehyde (CAS No. 24076-33-3)

3-Methoxy-4-(octyloxy)benzaldehyde (CAS No. 24076-33-3) is a specialized organic compound widely recognized for its unique chemical properties and versatile applications in the fragrance, pharmaceutical, and material science industries. This aromatic aldehyde, characterized by its methoxy and octyloxy functional groups, has garnered significant attention due to its role as a key intermediate in synthesizing high-value compounds. With the growing demand for sustainable and bio-based chemicals, researchers are increasingly exploring its potential in green chemistry and renewable resource utilization.

The compound's molecular structure, featuring a benzaldehyde core substituted with a methoxy group at the 3-position and an octyloxy chain at the 4-position, contributes to its distinct physicochemical properties. These include moderate solubility in organic solvents, stability under controlled conditions, and compatibility with various chemical reactions. Such attributes make 3-Methoxy-4-(octyloxy)benzaldehyde a valuable building block for designing advanced materials, such as liquid crystals and polymers, which are pivotal in modern electronics and optoelectronic devices.

In the fragrance industry, 3-Methoxy-4-(octyloxy)benzaldehyde is prized for its ability to impart warm, woody, and slightly floral notes. As consumers increasingly seek long-lasting and natural-inspired scents, this compound has become a focal point for perfumers aiming to create innovative olfactory profiles. Its stability and low volatility further enhance its appeal in premium cosmetic formulations, aligning with the trend toward sustainable and hypoallergenic ingredients.

From a synthetic chemistry perspective, the compound's aldehyde functionality offers reactivity for condensation, reduction, and nucleophilic addition reactions. This versatility enables its use in producing pharmaceuticals, agrochemicals, and specialty chemicals. Recent studies highlight its potential in developing novel antimicrobial agents and antioxidants, addressing global concerns about drug resistance and oxidative stress-related diseases. Researchers are also investigating its role in catalytic processes, particularly in asymmetric synthesis, to meet the pharmaceutical industry's demand for enantiomerically pure compounds.

Environmental and regulatory considerations are critical when working with 3-Methoxy-4-(octyloxy)benzaldehyde. While it is not classified as hazardous under current guidelines, proper handling, storage, and disposal protocols must be followed to ensure safety and minimize ecological impact. The compound's biodegradability and low toxicity profile make it a candidate for eco-friendly applications, resonating with the global push toward greener chemical practices.

In material science, 3-Methoxy-4-(octyloxy)benzaldehyde has shown promise in the development of advanced polymers and coatings. Its ability to modify surface properties and enhance durability aligns with industrial needs for high-performance materials in automotive, aerospace, and construction sectors. Additionally, its incorporation into photoresist formulations supports the semiconductor industry's quest for finer lithographic patterns, driven by the miniaturization of electronic components.

Market trends indicate a steady rise in demand for 3-Methoxy-4-(octyloxy)benzaldehyde, particularly in Asia-Pacific regions, where the chemical and pharmaceutical industries are expanding rapidly. Suppliers and manufacturers are investing in scalable production methods to meet this demand while maintaining high purity standards. Analytical techniques such as HPLC, GC-MS, and NMR are routinely employed to ensure quality control, reflecting the compound's importance in precision-driven applications.

Future research directions for 3-Methoxy-4-(octyloxy)benzaldehyde include exploring its bioactive potential, optimizing synthetic routes for cost efficiency, and integrating it into circular economy models. Collaborative efforts between academia and industry are expected to unlock new applications, further solidifying its position as a multifaceted chemical entity. As innovation continues to drive the chemical sector, this compound remains a testament to the synergy between molecular design and functional utility.

24076-33-3 (3-Methoxy-4-(octyloxy)benzaldehyde) Related Products

- 2137502-98-6(1-Oxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester)

- 1283108-32-6(5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole)

- 2377609-87-3(4-Bis(N-Boc)amino-3-fluorophenylboronic acid)

- 2228719-30-8(2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine)

- 1498502-41-2(5-2-(trifluoromethyl)phenyl-1,2-oxazol-3-amine)

- 1805502-92-4(Methyl 2-aminomethyl-3-cyano-5-mercaptophenylacetate)

- 2648961-14-0(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride)

- 61955-76-8(10-hydroxythymol)

- 1804891-95-9(Ethyl 3-bromo-4-(difluoromethyl)-2-iodopyridine-5-carboxylate)

- 372975-55-8(ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate)